N-benzylpiperidine-4-carboxamide
Overview
Description
N-benzylpiperidine-4-carboxamide is a chemical compound with the molecular formula C13H18N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Scientific Research Applications
N-benzylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Safety and Hazards
The safety information available indicates that N-benzylpiperidine-4-carboxamide has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as N-benzylpiperidine-4-carboxamide, is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
N-Benzylpiperidine-4-carboxamide primarily targets DNA Gyrase . DNA gyrase is an essential enzyme that is involved in the replication and transcription of DNA. It introduces negative supercoiling (or relaxes positive supercoils) and is responsible for maintaining the topology of DNA .
Mode of Action
This compound interacts with its target, DNA gyrase, by inhibiting its activity . This interaction disrupts the supercoiling process, which is crucial for DNA replication and transcription. As a result, the normal functioning of the cell is affected, leading to the inhibition of cell growth and division .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication and transcription pathways. These are vital processes for cell survival and proliferation. By disrupting these pathways, this compound can exert its inhibitory effects on cell growth .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and division. By inhibiting DNA gyrase, the compound disrupts DNA replication and transcription, which are essential for cell survival and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzylpiperidine-4-carboxamide typically involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: N-benzylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted derivatives of this compound.
Comparison with Similar Compounds
4-Benzylpiperidine: This compound is structurally similar to N-benzylpiperidine-4-carboxamide and shares some of its pharmacological properties.
Benzylpiperazine: Another related compound, known for its stimulant effects and use in research on neurotransmitter systems.
Uniqueness: this compound is unique due to its specific structural features and the presence of the carboxamide group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
N-benzylpiperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(12-6-8-14-9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXCMMIWHOYQCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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